molecular formula C16H18ClNO2 B12796723 5-Chloropentyl naphthalen-1-ylcarbamate CAS No. 6947-82-6

5-Chloropentyl naphthalen-1-ylcarbamate

Katalognummer: B12796723
CAS-Nummer: 6947-82-6
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: OMYNABFEZGBTSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloropentyl naphthalen-1-ylcarbamate is a synthetic compound known for its structural complexity and potential applications in various fields. It is a derivative of naphthalene and carbamate, characterized by the presence of a chloropentyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropentyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalene-1-ylcarbamate with 5-chloropentyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloropentyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloropentyl group .

Wissenschaftliche Forschungsanwendungen

5-Chloropentyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloropentyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its chloropentyl group, in particular, allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

6947-82-6

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

5-chloropentyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C16H18ClNO2/c17-11-4-1-5-12-20-16(19)18-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,19)

InChI-Schlüssel

OMYNABFEZGBTSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.